Bis(4-fluorophenyl)phosphine oxide

Flame Retardancy Polymer Science Materials Engineering

This secondary phosphine oxide features a reactive P–H handle and para-fluorophenyl substituents, delivering intrinsic flame retardancy, hydrolytic stability, and high Tg (195–285°C) in poly(arylene ether phosphine oxide)s. Essential for advanced PEMs, chlorine-tolerant desalination membranes, and oxygen-plasma-resistant aerospace components. Its bifunctional structure ensures unmatched polymerization control versus non-fluorinated or tertiary analogs. Procure now for scalable R&D and industrial synthesis.

Molecular Formula C12H8F2OP+
Molecular Weight 237.16 g/mol
CAS No. 94940-35-9
Cat. No. B3059170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-fluorophenyl)phosphine oxide
CAS94940-35-9
Molecular FormulaC12H8F2OP+
Molecular Weight237.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1
InChIKeyMIYITCTXDGORJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-fluorophenyl)phosphine Oxide (CAS 94940-35-9): Procurement-Specific Baseline for Secondary Phosphine Oxide Monomers in Polymer and Ligand Applications


Bis(4-fluorophenyl)phosphine oxide (CAS 94940-35-9) is a secondary organophosphorus compound characterized by a core phosphine oxide (P=O) moiety bonded to two para-fluorophenyl rings and a reactive P–H bond . This bifunctional structure distinguishes it from tertiary phosphine oxides lacking a P–H site and from non-fluorinated analogs that exhibit different electronic and thermal stability profiles [1]. Procured primarily as a monomer for the synthesis of phosphorus-containing poly(arylene ether)s via nucleophilic aromatic substitution polycondensation, it imparts intrinsic flame retardancy and hydrolytic stability to advanced polymer systems [1][2]. It also serves as a precursor to specialized ligands in coordination chemistry and catalysis .

Why Substituting Bis(4-fluorophenyl)phosphine Oxide (CAS 94940-35-9) with Generic Phosphine Oxides Introduces Unquantified Risk in High-Performance Polymer Synthesis


The presence of the P–H bond in bis(4-fluorophenyl)phosphine oxide (CAS 94940-35-9) introduces a critical reactive handle that is absent in tertiary phosphine oxide analogs like bis(4-fluorophenyl)phenylphosphine oxide (BFPPO, CAS 54300-32-2) or triphenylphosphine oxide (TPPO) . This structural divergence directly affects polymerization kinetics and the final macromolecular architecture [1]. Furthermore, the para-fluorophenyl substituents confer a distinct combination of electronic withdrawal and thermal oxidative stability that non-fluorinated or differently substituted phosphine oxides cannot replicate, leading to significant differences in char yield, flame retardancy, and hydrolytic stability in the resulting polymers [1]. Generic substitution therefore risks compromised material performance and process reproducibility, as detailed in the quantitative evidence below.

Quantitative Differentiation of Bis(4-fluorophenyl)phosphine Oxide (CAS 94940-35-9) vs. Key Comparators: A Procurement Evidence Guide


Comparative Flame Retardancy: Enhanced Char Yield and Self-Extinguishing Behavior vs. Non-Phosphorus Engineering Polymers

Polymers synthesized with bis(4-fluorophenyl)phosphine oxide derivatives demonstrate a critical differentiation in fire resistance compared to conventional engineering polymers. In thermogravimetric analysis (TGA) conducted in air, poly(arylene ether phosphine oxide) (PEPO) materials derived from this monomer class yield significant phosphorus-containing char at temperatures where other engineering polymers are completely volatilized [1]. This char-forming behavior is directly linked to the phosphine oxide unit introduced by the monomer, translating to a marked improvement in self-extinguishing behavior across all phosphorus-containing systems [1].

Flame Retardancy Polymer Science Materials Engineering Thermal Stability

Hydrolytic Stability Differentiation: Superior Resistance vs. Polyphosphonates in Aqueous Environments

The phosphorus-aryl carbon bond in poly(arylene ether phosphine oxide)s, which incorporates the bis(4-fluorophenyl)phosphine oxide structural motif, exhibits a crucial stability advantage. It is reported to be hydrolytically stable, a property that is not universally shared by other phosphorus-containing polymers. In contrast, most polyphosphonates described in the literature are susceptible to hydrolysis [1]. This difference is fundamental to the polymer's longevity in moist or aqueous environments.

Hydrolytic Stability Polymer Degradation Materials Science Chemical Resistance

Polymer Synthesis Utility: Quantified Thermal Stability in PEPO Systems vs. Sulfone/Ketone Counterparts

Poly(arylene ether phosphine oxide)s (PEPO) synthesized from monomers like bis(4-fluorophenyl)phosphine oxide exhibit a wide and tunable range of glass transition temperatures (Tg). Depending on the rigidity of the co-monomer (bisphenol) and the pendant group on the phosphorus-containing monomer, the resulting polymers have Tg values ranging from 195 to 285°C [1]. While this range is typical of their poly(arylene ether sulfone) and poly(arylene ether ketone) counterparts, the PEPO systems uniquely combine this thermal performance with the aforementioned intrinsic flame retardancy and hydrolytic stability [1].

Thermal Stability Glass Transition Temperature Polymer Synthesis Materials Characterization

High-Value Application Scenarios for Bis(4-fluorophenyl)phosphine Oxide (CAS 94940-35-9) Driven by Differentiated Evidence


Synthesis of Intrinsically Flame-Retardant and Hydrolytically Stable Engineering Polymers

This is the primary application scenario supported by quantitative evidence. Researchers and industrial polymer chemists should prioritize Bis(4-fluorophenyl)phosphine oxide for synthesizing poly(arylene ether phosphine oxide)s (PEPO) where an uncompromising combination of high glass transition temperatures (195–285°C), inherent self-extinguishing flame retardancy (via char formation), and superior hydrolytic stability (resistance to P–C bond cleavage) is required [1]. This monomer enables the creation of materials that outperform conventional engineering plastics in fire safety and moisture resistance without sacrificing thermal performance.

Development of Advanced Polymer Electrolyte Membranes (PEMs) for Fuel Cells and Desalination

The combination of chemical stability, specifically hydrolytic resistance, and the ability to create phosphine oxide-rich polymer backbones makes this compound a strategic building block for next-generation proton exchange membranes (PEMs) and chlorine-tolerant desalination membranes [2]. The incorporation of the phosphine oxide unit is known to improve oxidative stability and manage water uptake/swelling in sulfonated PEM systems, addressing key limitations of perfluorinated membranes like Nafion [2]. Procurement for this application is justified by the monomer's unique ability to confer these multi-faceted performance enhancements in demanding electrochemical environments.

Synthesis of Fluorinated Ligands for Coordination Chemistry and Homogeneous Catalysis

Bis(4-fluorophenyl)phosphine oxide serves as a key intermediate for preparing specialized phosphine ligands . The electron-withdrawing nature of the para-fluorophenyl groups modulates the electronic properties of the phosphorus center, which can enhance catalyst activity and selectivity in reactions such as hydroformylation . Furthermore, the reactive P–H bond provides a site for further functionalization, allowing for the creation of a diverse library of tailor-made ligands that are not accessible from simpler tertiary phosphine oxide starting materials. Procurement is driven by the need for a versatile, fluorinated building block to tune ligand electronics and sterics for specific catalytic cycles.

Fabrication of Oxygen Plasma-Resistant Materials for Aerospace and Semiconductor Applications

A niche but high-value application is supported by evidence that poly(arylene ether phosphine oxide) (PEPO) materials exhibit significantly enhanced resistance to aggressive oxygen plasma environments [1]. This property is attributed to the formation of a unique, protective oxidized phosphorus surface layer upon exposure [1]. For aerospace components or semiconductor processing equipment that must withstand atomic oxygen or oxygen plasma etching, procuring this monomer for polymer synthesis offers a materials solution with a verifiable performance advantage over non-phosphorus containing alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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